Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine
Overview
Description
Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. Peptides like this compound are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are removed using trifluoroacetic acid (TFA) or piperidine, respectively.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCCI and HOBt.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, influencing cellular processes like migration, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Arginyl-glycyl-aspartic acid (RGD): A well-known peptide sequence involved in cell adhesion.
Arginyl-glycyl-aspartyl-serinyl (RGDS): Another peptide with similar integrin-binding properties.
Uniqueness
Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, arginine, aspartic acid, valine, and tyrosine residues allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine (GAGVY) is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of GAGVY, including its mechanisms of action, applications in medicine and research, and relevant case studies.
Overview of Biological Activity
GAGVY is primarily investigated for its role in cell adhesion , signaling pathways , and therapeutic potential . The peptide's unique amino acid sequence allows it to interact with specific molecular targets, notably integrins, which are crucial for mediating cell adhesion and signaling processes.
The mechanism of action for GAGVY involves its binding to integrins on the cell surface. This interaction influences several cellular processes:
- Cell Migration : GAGVY promotes cell movement by modulating the adhesion properties of cells.
- Cell Proliferation : The peptide can stimulate cellular growth and division.
- Differentiation : GAGVY may play a role in guiding stem cell differentiation into specific lineages.
These actions suggest that GAGVY could be beneficial in wound healing and tissue regeneration.
Applications in Medicine
GAGVY has been explored for various medical applications:
- Drug Delivery Systems : Due to its ability to facilitate cellular uptake, GAGVY is being studied as a component in drug delivery systems that enhance the bioavailability of therapeutic agents.
- Therapeutic Agent : Research indicates potential use in treating diseases where cell adhesion plays a critical role, such as cancer metastasis and chronic wounds.
- Biomaterials Development : GAGVY can be incorporated into biomaterials to improve their biocompatibility and functionality in biomedical applications.
Comparative Analysis with Similar Compounds
Compound | Key Features | Unique Aspects |
---|---|---|
Arginyl-glycyl-aspartic acid (RGD) | Well-known for cell adhesion | Commonly used in tissue engineering |
Arginyl-glycyl-aspartyl-serinyl (RGDS) | Similar integrin-binding properties | Slightly different biological activities |
This compound (GAGVY) | Unique sequence enhances specific interactions | Potential for diverse therapeutic applications |
Case Studies
- Cell Adhesion Studies : A study investigated the effects of GAGVY on fibroblast adhesion and migration. Results indicated that GAGVY significantly enhanced fibroblast attachment to extracellular matrices compared to control peptides. This suggests its potential role in promoting wound healing through enhanced fibroblast activity .
- Therapeutic Applications : In a preclinical model of diabetic wounds, GAGVY was administered topically. The results showed accelerated wound closure rates and improved tissue regeneration compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds .
- Drug Delivery Systems : Research demonstrated that encapsulating anticancer drugs within nanoparticles coated with GAGVY resulted in improved cellular uptake and cytotoxicity against cancer cell lines. This highlights the peptide's potential as a targeting moiety in drug delivery applications .
Summary of Biological Activities
GAGVY exhibits several biological activities:
- Cell Signaling : Involved in modulating signaling pathways related to cell growth and survival.
- Cell Adhesion : Enhances the adhesion of various cell types, promoting tissue repair mechanisms.
- Potential Anti-cancer Properties : May inhibit cancer cell migration and invasion through integrin-mediated pathways.
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKOAKNUGDHHM-KGYLXKDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933031 | |
Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147103-09-1 | |
Record name | Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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